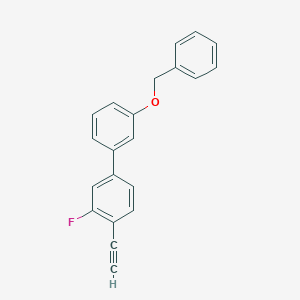![molecular formula C13H7ClFN B8151520 3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151520.png)
3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile
概要
説明
3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H7ClFN It is a biphenyl derivative, characterized by the presence of chloro, fluoro, and cyano substituents on the biphenyl scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactionsFor instance, a Suzuki-Miyaura cross-coupling reaction can be employed to couple a halogenated biphenyl with a cyano-containing reagent in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like chloro and fluoro makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient aromatic ring can undergo substitution reactions with nucleophiles, especially at positions ortho and para to the electron-withdrawing groups.
Reduction and Oxidation: The cyano group can be reduced to an amine, and the aromatic ring can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate.
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields an amine, while oxidation of the aromatic ring can produce quinones.
科学的研究の応用
3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the effects of halogenated biphenyls on biological systems, including their interactions with enzymes and receptors.
作用機序
The mechanism of action of 3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing groups (chloro and fluoro) influence the compound’s reactivity and binding affinity. For instance, the cyano group can form hydrogen bonds with active site residues in enzymes, affecting their activity . Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluorophenol: Similar in structure but lacks the biphenyl scaffold and cyano group.
3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde: Contains an aldehyde group instead of a cyano group.
6-Bromo-3-chloro-2-fluoro-[1,1’-biphenyl]: Similar biphenyl structure with different halogen substituents.
Uniqueness
3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of chloro, fluoro, and cyano groups on the biphenyl scaffold. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
特性
IUPAC Name |
3-(3-chlorophenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGLVCBCNKCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CC(=C2F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8151439.png)
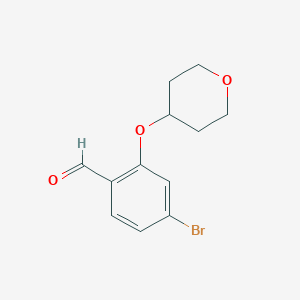
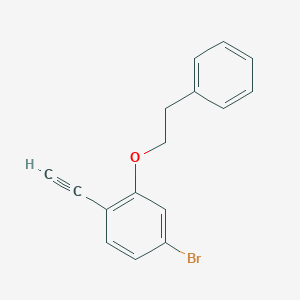
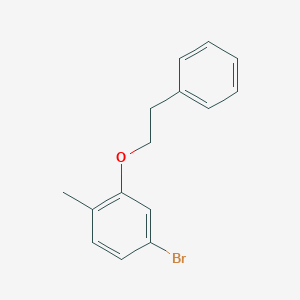

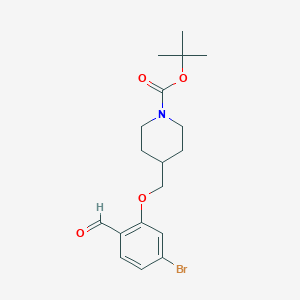
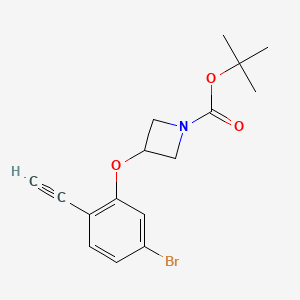
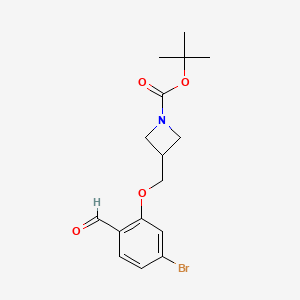
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151504.png)
![2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151508.png)
![2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151526.png)


